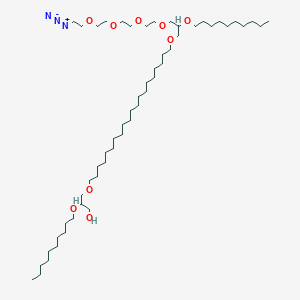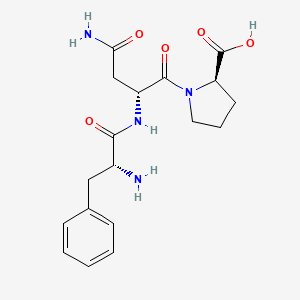
D-Phenylalanyl-D-asparaginyl-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-D-asparaginyl-D-proline: is a synthetic tripeptide composed of three amino acids: D-phenylalanine, D-asparagine, and D-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-asparaginyl-D-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can lead to the formation of reduced peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Phenylalanyl-D-asparaginyl-D-proline is used in the study of peptide chemistry, including the investigation of peptide bond formation and stability.
Biology: In biological research, this peptide can serve as a model compound for studying protein-protein interactions and enzyme-substrate specificity.
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of D-Phenylalanyl-D-asparaginyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanyl-L-asparaginyl-L-proline: A similar tripeptide with L-amino acids instead of D-amino acids.
D-Phenylalanyl-L-asparaginyl-D-proline: A variant with a different configuration at the asparagine residue.
Uniqueness: D-Phenylalanyl-D-asparaginyl-D-proline is unique due to its all-D-amino acid composition, which can confer increased stability against enzymatic degradation compared to peptides composed of L-amino acids. This property makes it particularly valuable in therapeutic applications where stability is crucial.
Eigenschaften
CAS-Nummer |
821776-16-3 |
|---|---|
Molekularformel |
C18H24N4O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2R)-1-[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O5/c19-12(9-11-5-2-1-3-6-11)16(24)21-13(10-15(20)23)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,12-14H,4,7-10,19H2,(H2,20,23)(H,21,24)(H,26,27)/t12-,13-,14-/m1/s1 |
InChI-Schlüssel |
WGXOKDLDIWSOCV-MGPQQGTHSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)
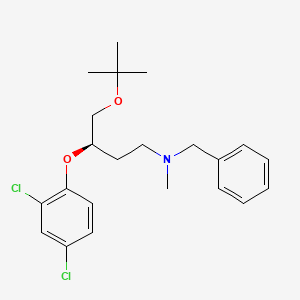
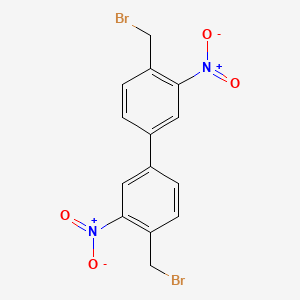
![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
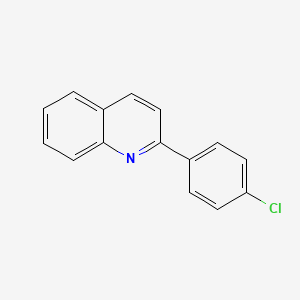
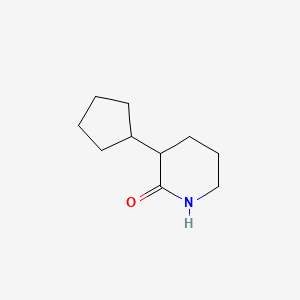
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
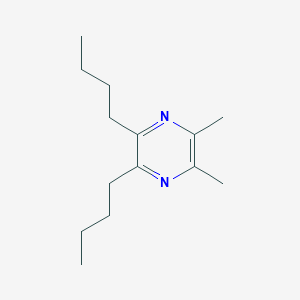
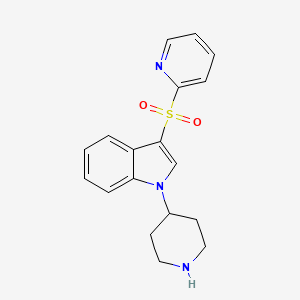

![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
